molecular formula C21H30O2 B10829731 delta4-Tetrahydrocannabinol, 1R-trans- CAS No. 59042-44-3

delta4-Tetrahydrocannabinol, 1R-trans-

Cat. No.: B10829731
CAS No.: 59042-44-3
M. Wt: 314.5 g/mol
InChI Key: UQOUHXDCXBITSF-GDBMZVCRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,10a)-syn-?6a,7-Tetrahydrocannabinol involves the preparation of its enantiomers. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (9,10a)-syn-?6a,7-Tetrahydrocannabinol is carried out under controlled conditions to ensure the purity and consistency of the product. The process involves large-scale synthesis using specialized equipment and techniques to maintain the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(9,10a)-syn-?6a,7-Tetrahydrocannabinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of (9,10a)-syn-?6a,7-Tetrahydrocannabinol .

Scientific Research Applications

(9,10a)-syn-?6a,7-Tetrahydrocannabinol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (9,10a)-syn-?6a,7-Tetrahydrocannabinol involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound binds to these receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9,10a)-syn-?6a,7-Tetrahydrocannabinol is unique due to its specific stereochemistry and the resulting differences in its interactions with biological systems compared to other cannabinoids. Its synthetic nature also allows for controlled studies and applications in various scientific fields .

Properties

CAS No.

59042-44-3

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(9R,10aR)-6,6,9-trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h10,12-14,16,22H,5-9,11H2,1-4H3/t14-,16-/m1/s1

InChI Key

UQOUHXDCXBITSF-GDBMZVCRSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C[C@@H](CC=C3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(CC=C3C(OC2=C1)(C)C)C)O

Origin of Product

United States

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